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Compound of Interest

Compound Name: N-Methylcyclobutanecarboxamide

Cat. No.: B112088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Methylcyclobutanecarboxamide, a simple cyclobutane derivative, represents a structural

motif of growing interest in medicinal chemistry. The rigid, puckered nature of the cyclobutane

ring offers a unique three-dimensional scaffold that can enhance potency, selectivity, and

pharmacokinetic profiles of drug candidates. While N-Methylcyclobutanecarboxamide itself is

not an active pharmaceutical ingredient, its core structure is present in several commercially

successful drugs. This guide provides a comparative benchmark of N-
Methylcyclobutanecarboxamide against three such drugs: Boceprevir, Apalutamide, and

Ivosidenib. The objective is to highlight the physicochemical context of this simple molecule

and provide detailed experimental protocols relevant to the biological targets of the selected

commercial compounds, offering a framework for the potential evaluation of novel cyclobutane-

containing molecules.

Physicochemical Properties: A Comparative
Overview
The following table summarizes key physicochemical properties of N-
Methylcyclobutanecarboxamide and the selected commercial drugs. This data provides a
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baseline for understanding the potential drug-like properties of simple cyclobutane

carboxamides in comparison to highly optimized pharmaceutical agents.

Property

N-
Methylcyclobu
tanecarboxami
de

Boceprevir Apalutamide Ivosidenib

Molecular

Formula
C₆H₁₁NO C₂₇H₄₅N₅O₅ C₂₁H₁₅F₄N₅O₂S C₂₈H₂₂ClF₃N₆O₃

Molecular Weight

( g/mol )
113.16 519.687 477.44 583.0

LogP (o/w) ~0.5 ~2.8 ~3.8 ~3.4

Hydrogen Bond

Donors
1 4 1 1

Hydrogen Bond

Acceptors
1 6 7 9

Topological Polar

Surface Area (Å²)
29.1 137 125 119

Aqueous

Solubility

Data not

available

Insoluble in

water

Practically

insoluble in

aqueous

media[1]

Practically

insoluble in

aqueous

solutions[2]

Commercial Compounds for Comparison
The following commercial drugs containing a cyclobutane moiety have been selected for this

comparative analysis due to their distinct mechanisms of action and the availability of public

data.

Boceprevir (Victrelis®): An inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease,

crucial for viral replication.[3][4]
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Apalutamide (Erleada®): A non-steroidal antiandrogen that acts as a potent antagonist of the

androgen receptor (AR), pivotal in the growth of prostate cancer cells.[5]

Ivosidenib (Tibsovo®): An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme,

particularly its mutated form found in certain cancers.[6][7]

Mechanisms of Action & Signaling Pathways
Understanding the mechanism of action is crucial for evaluating the potential of any new

chemical entity. The following diagrams, generated using the DOT language, illustrate the

signaling pathways and mechanisms of inhibition for the selected commercial drugs.

Boceprevir: Inhibition of HCV NS3/4A Protease
Boceprevir is a peptidomimetic ketoamide that reversibly and covalently binds to the active site

serine of the HCV NS3/4A protease.[3] This action blocks the proteolytic activity of the enzyme,

which is essential for cleaving the HCV polyprotein into mature viral proteins, thereby halting

viral replication.[4]
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Caption: Boceprevir inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.

Apalutamide: Androgen Receptor Signaling Pathway
Inhibition
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Apalutamide functions as a potent antagonist of the androgen receptor (AR).[5] It competitively

binds to the ligand-binding domain of the AR, preventing the binding of androgens like

testosterone and dihydrotestosterone (DHT).[8] This binding inhibits the nuclear translocation

of the AR, its binding to DNA, and the subsequent transcription of androgen-dependent genes

that drive prostate cancer cell proliferation.[8][9]
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Caption: Apalutamide blocks androgen receptor signaling at multiple steps.

Ivosidenib: Inhibition of Mutant IDH1
Ivosidenib is a targeted inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, specifically

the mutated forms (e.g., R132H, R132C) found in certain cancers.[7] The mutant IDH1 enzyme

gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-

hydroxyglutarate (2-HG).[6] High levels of 2-HG disrupt epigenetic regulation and cellular

differentiation. Ivosidenib binds to the mutant IDH1 and inhibits its activity, leading to reduced

2-HG levels and allowing for the differentiation of malignant cells.[6][7]
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Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and restoring cell differentiation.

Experimental Protocols
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The following are generalized protocols for assays relevant to the biological targets of the

selected commercial drugs. These can serve as a starting point for evaluating the activity of

new chemical entities, such as novel cyclobutane carboxamide derivatives.

HCV NS3/4A Protease Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure

the inhibition of HCV NS3/4A protease activity.

Materials:

Recombinant HCV NS3/4A protease

FRET-based peptide substrate (e.g., containing a cleavage site flanked by a donor and

acceptor fluorophore)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-

glucopyranoside)

Test compounds (e.g., N-Methylcyclobutanecarboxamide, Boceprevir as a positive

control) dissolved in DMSO

384-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds and the positive control (Boceprevir) in assay

buffer. The final DMSO concentration should be kept below 1%.

Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the

wells of the 384-well plate.

Add the recombinant NS3/4A protease to each well to a final concentration in the low

nanomolar range.
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Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to

the enzyme.

Initiate the reaction by adding the FRET substrate to each well.

Immediately measure the fluorescence intensity over time using a plate reader with

appropriate excitation and emission wavelengths for the FRET pair.

Calculate the rate of substrate cleavage for each well.

Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against

the compound concentration.

Androgen Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a

test compound for the androgen receptor.[10][11]

Materials:

Recombinant human androgen receptor (ligand-binding domain)

Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1

mM DTT, 10 mM sodium molybdate)

Unlabeled androgen (e.g., Dihydrotestosterone) for determining non-specific binding

Test compounds (e.g., N-Methylcyclobutanecarboxamide, Apalutamide as a positive

control) dissolved in DMSO

96-well filter plates (e.g., GF/B filters)

Scintillation cocktail and a scintillation counter

Procedure:
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Prepare serial dilutions of the test compounds and the positive control (Apalutamide) in

assay buffer.

In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding

(radioligand + excess unlabeled androgen), and competitive binding (radioligand + test

compound).

Add the radiolabeled androgen to all wells at a concentration near its Kd.

Add the appropriate concentration of unlabeled androgen or test compound to the respective

wells.

Add the recombinant androgen receptor to all wells.

Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

Transfer the contents of the wells to a pre-soaked filter plate and wash with cold wash buffer

to separate bound from free radioligand.

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a

scintillation counter.

Calculate the specific binding for each concentration of the test compound and determine the

IC₅₀ and Ki values.

Mutant IDH1 Enzyme Inhibition Assay (NADPH
Depletion)
This protocol describes a biochemical assay to measure the inhibition of mutant IDH1 activity

by monitoring the consumption of NADPH.[12]

Materials:

Recombinant human mutant IDH1 enzyme (e.g., R132H)

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol)

α-Ketoglutarate (α-KG)
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β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

Test compounds (e.g., N-Methylcyclobutanecarboxamide, Ivosidenib as a positive control)

dissolved in DMSO

96-well clear, flat-bottom microplates

UV-Vis microplate reader

Procedure:

Prepare serial dilutions of the test compounds and the positive control (Ivosidenib) in assay

buffer.

Add the diluted compounds or DMSO (vehicle control) to the wells of the 96-well plate.

Add the recombinant mutant IDH1 enzyme to each well.

Incubate the plate at room temperature for 15 minutes.

Prepare a substrate mix containing α-KG and NADPH in the assay buffer.

Initiate the reaction by adding the substrate mix to each well.

Immediately place the plate in a microplate reader and monitor the decrease in absorbance

at 340 nm over time.

Calculate the initial reaction velocity for each well.

Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against

the compound concentration.

Conclusion
This guide provides a foundational comparison of N-Methylcyclobutanecarboxamide with

commercially successful drugs that share the cyclobutane structural motif. While N-
Methylcyclobutanecarboxamide itself lacks known biological activity, its physicochemical

properties place it in a distinct chemical space compared to the larger, more complex drug
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molecules. The provided experimental protocols for assays targeting HCV NS3/4A protease,

the androgen receptor, and mutant IDH1 offer a starting point for researchers interested in

exploring the potential of novel cyclobutane carboxamide derivatives as therapeutic agents.

The unique conformational constraints and metabolic stability often conferred by the

cyclobutane ring suggest that even simple scaffolds like N-Methylcyclobutanecarboxamide
could serve as valuable starting points for the design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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